molecular formula C14H22N4O2 B11778176 tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate

tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate

Cat. No.: B11778176
M. Wt: 278.35 g/mol
InChI Key: IYJSPWIHXVKIIX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate typically involves the reaction of 4-methylpyrimidine with piperazine, followed by the introduction of a tert-butyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and pyrimidine moiety can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate is unique due to the presence of the 4-methylpyrimidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-11-12(9-15-10-16-11)17-5-7-18(8-6-17)13(19)20-14(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

IYJSPWIHXVKIIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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